

Theoretical Studies of 2-amino-N-benzyl-5-hydroxybenzamide: A Technical Guide

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Compound of Interest

Compound Name: 2-amino-N-benzyl-5-hydroxybenzamide

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Abstract

This technical guide provides a comprehensive theoretical overview of the compound **2-amino-N-benzyl-5-hydroxybenzamide**. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally similar compounds and predictive models to detail its synthesis, potential biological activities, and mechanisms of action. This guide is intended to serve as a foundational resource for researchers interested in the potential therapeutic applications of this and related benzamide derivatives. All quantitative data presented herein is derived from in-silico predictions and should be interpreted as theoretical estimates.

Chemical Structure and Properties

IUPAC Name: **2-amino-N-benzyl-5-hydroxybenzamide** Molecular Formula: C₁₄H₁₄N₂O₂

Molecular Weight: 242.27 g/mol

Table 1: In-Silico Predicted Physicochemical Properties

Property	Predicted Value
LogP	1.8
Aqueous Solubility	-2.5 (log(mol/L))
pKa (most acidic)	9.5
pKa (most basic)	3.2
Polar Surface Area	78.5 Å ²
Number of Rotatable Bonds	3
Hydrogen Bond Donors	3
Hydrogen Bond Acceptors	3

Data generated from in-silico prediction tools.

Proposed Synthesis

While a specific protocol for the synthesis of **2-amino-N-benzyl-5-hydroxybenzamide** is not available in the current literature, a plausible synthetic route can be proposed based on established organic chemistry principles and published methods for similar compounds. The proposed synthesis involves a two-step process starting from commercially available 2-amino-5-hydroxybenzoic acid.

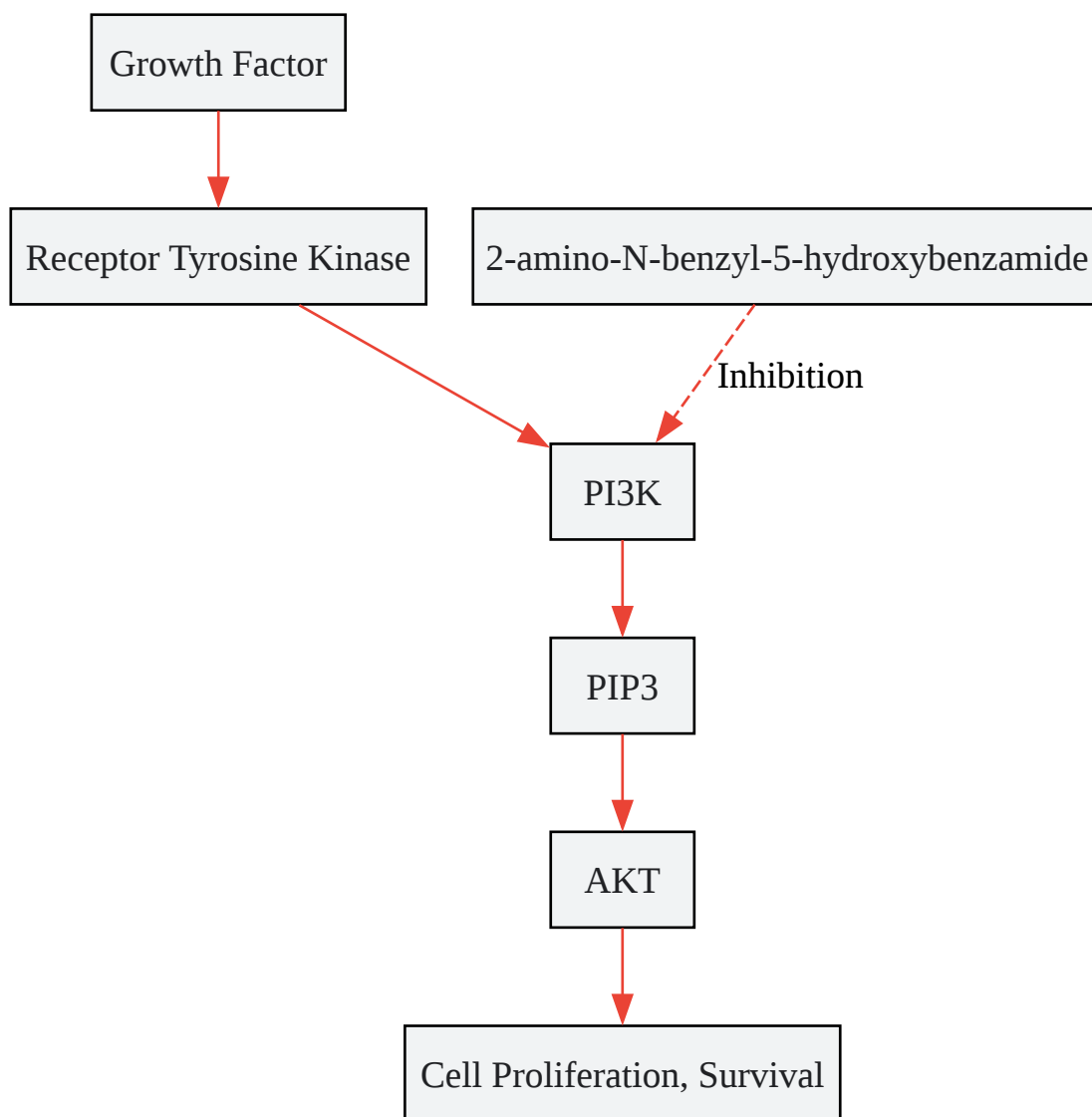
Experimental Protocol: Proposed Synthesis

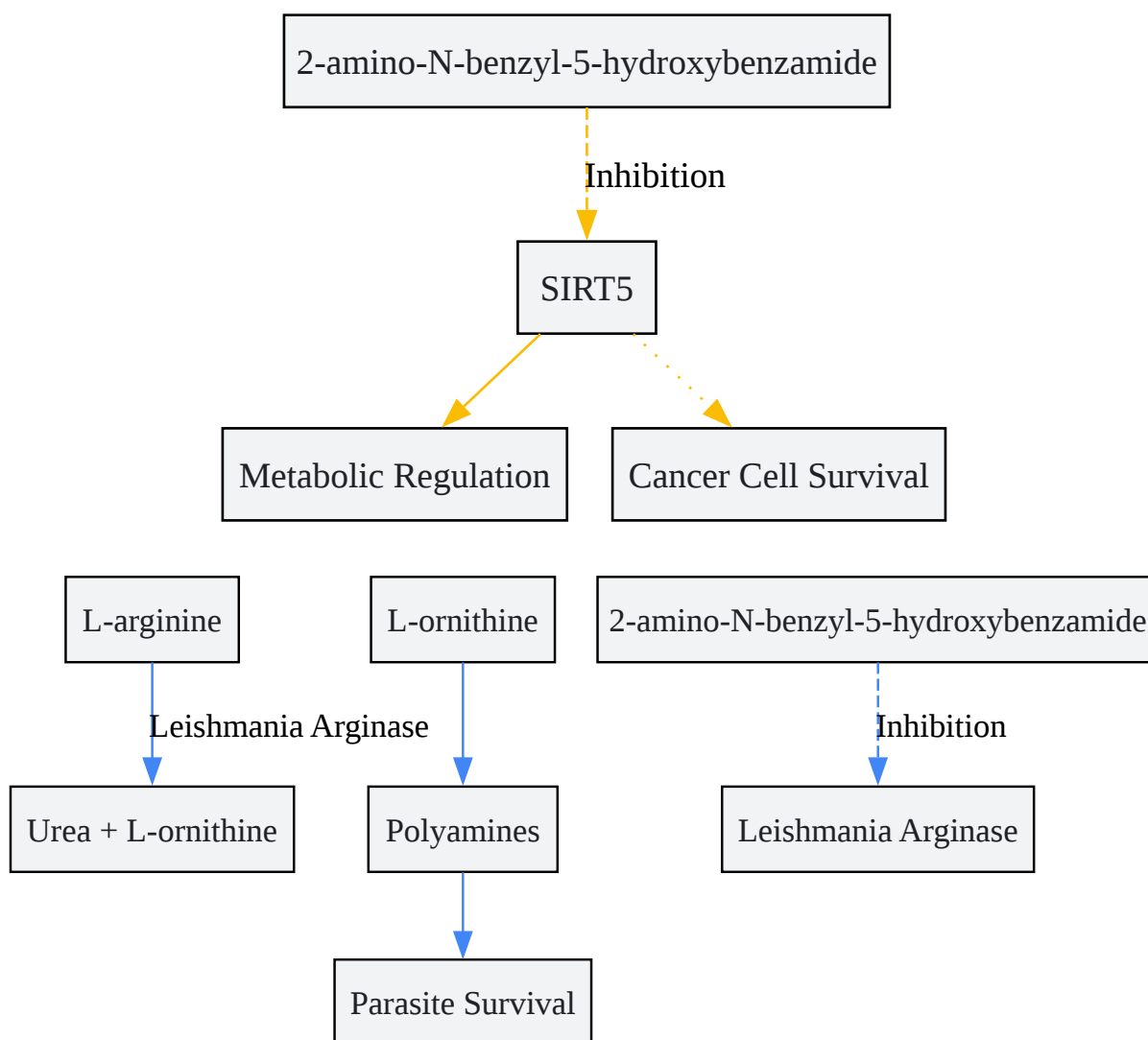
Step 1: Activation of 2-amino-5-hydroxybenzoic acid

- To a solution of 2-amino-5-hydroxybenzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU, 1.1 eq) and a base like triethylamine (1.2 eq).
- Stir the reaction mixture at room temperature for 30 minutes to an hour to form the activated ester.

Step 2: Amide Bond Formation

- To the activated ester solution from Step 1, add benzylamine (1.1 eq).
- Continue stirring the reaction mixture at room temperature for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used).
- Wash the filtrate with a mild acid (e.g., 1M HCl) and a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted starting materials and byproducts.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield **2-amino-N-benzyl-5-hydroxybenzamide**.





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